molecular formula C13H17N3O B1523124 4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 1094511-72-4

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No. B1523124
M. Wt: 231.29 g/mol
InChI Key: UNWSROYCSUMABT-UHFFFAOYSA-N
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Description

4-Amino-2,5-dimethylphenol is a chemical compound with the molecular formula C8H11NO . It’s also known by other names such as 4-Amino-2,5-xylenol and 2,5-Dimethyl-4-aminophenol .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,5-dimethylphenol consists of a benzene ring with two methyl groups, one hydroxyl group, and one amino group . The exact mass is 137.084063974 g/mol .


Physical And Chemical Properties Analysis

4-Amino-2,5-dimethylphenol has a molecular weight of 137.18 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 46.2 Ų .

Scientific Research Applications

Synthetic Methodologies

  • Pyrazole derivatives have been synthesized through various methodologies, indicating the compound's relevance in organic synthesis. For instance, efficient one-pot synthesis methods for producing 2-amino-4H-pyrans, which exhibit significant biological activities and serve as important intermediates in organic synthesis, have been reported (Zonouzi, Kazemi, & Nezamabadi, 2006).

Antimicrobial and Anticancer Properties

  • Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities , demonstrating higher efficacy than reference drugs in certain cases. This underscores the potential of pyrazole derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Optical and Electronic Properties

  • The optical properties of antipyrine derivatives have been studied, showcasing their applications in materials science, particularly in developing materials with specific optical characteristics (El-Ghamaz et al., 2017).

Corrosion Inhibition

  • Schiff base compounds derived from pyrazole derivatives have been investigated for their corrosion inhibition effects on steel in acidic solutions, indicating their importance in industrial applications (Emregül & Hayvalı, 2006).

Molecular Docking and Spectral Analysis

  • Pyrazole derivatives have been subjected to molecular docking and spectral analysis to evaluate their biological activities, such as anticancer potential, providing a foundation for drug discovery and development (Premnath et al., 2017).

Safety And Hazards

According to the safety data sheet, 4-Amino-2,5-dimethylphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-8-5-6-9(2)11(7-8)16-13(17)12(14)10(3)15(16)4/h5-7H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWSROYCSUMABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C(=C(N2C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 2
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 3
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 4
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 5
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 6
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

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